molecular formula C10H14ClN3O2 B2420366 Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate CAS No. 1248551-49-6

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate

Cat. No.: B2420366
CAS No.: 1248551-49-6
M. Wt: 243.69
InChI Key: AAIQFFVNNPEBPQ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyrimidine-5-carboxylate with chloromethyl ethyl ether under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antiviral, anticancer, and antibacterial properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.

    Industrial Applications: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(dimethylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O2/c1-4-16-9(15)7-6-12-10(14(2)3)13-8(7)5-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIQFFVNNPEBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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